4,4-Difluoro-4-phenylbutanoic acid
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Overview
Description
4,4-Difluoro-4-phenylbutanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-4-phenylbutanoic acid typically involves the introduction of fluorine atoms into a butanoic acid derivative. One common method is the fluorination of 4-phenylbutanoic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-difluoro-4-phenylbutanone, while reduction could produce 4,4-difluoro-4-phenylbutanol .
Scientific Research Applications
4,4-Difluoro-4-phenylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-4-phenylbutanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-phenylbutanoic acid
- 4,4-Difluoro-3-phenylbutanoic acid
- 4,4,4-Trifluoro-3-phenylbutanoic acid
Uniqueness
4,4-Difluoro-4-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms at the same carbon enhances its reactivity and stability compared to similar compounds with different substitution patterns .
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
4,4-difluoro-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10F2O2/c11-10(12,7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChI Key |
GDSUAALYXQPBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(F)F |
Origin of Product |
United States |
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